molecular formula C7H12ClF2NO2S B13513744 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No.: B13513744
M. Wt: 247.69 g/mol
InChI Key: VIWSKOBQCHCWHS-UHFFFAOYSA-N
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Description

9,9-Difluoro-3lambda6-thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is a synthetic compound known for its unique bicyclic structure, which includes fluorine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors, sulfur-containing reagents, and nitrogen sources.

    Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the bicyclic structure is formed. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory procedures with modifications to improve yield and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Difluoro-3-thia-7-azabicyclo[3.3.1]nonane-3,3-dioxide
  • 9-Borabicyclo[3.3.1]nonane

Uniqueness

Compared to similar compounds, 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride stands out due to its unique combination of fluorine, sulfur, and nitrogen atoms in a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12ClF2NO2S

Molecular Weight

247.69 g/mol

IUPAC Name

9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride

InChI

InChI=1S/C7H11F2NO2S.ClH/c8-7(9)5-1-10-2-6(7)4-13(11,12)3-5;/h5-6,10H,1-4H2;1H

InChI Key

VIWSKOBQCHCWHS-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(C2(F)F)CN1.Cl

Origin of Product

United States

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